molecular formula C14H10BrNO B14435689 3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal CAS No. 77470-68-9

3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal

Cat. No.: B14435689
CAS No.: 77470-68-9
M. Wt: 288.14 g/mol
InChI Key: HXABQCPSHKSHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal is an organic compound that features both a bromophenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate, to form the desired product.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(4-Bromophenyl)-3-(pyridin-3-yl)propanoic acid.

    Reduction: 3-(4-Bromophenyl)-3-(pyridin-3-yl)propan-2-ol.

    Substitution: 3-(4-Methoxyphenyl)-3-(pyridin-3-yl)prop-2-enal.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal depends on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal applications, it may target specific proteins or pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-(pyridin-3-yl)prop-2-enal: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)-3-(pyridin-3-yl)prop-2-enal: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enal is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and physical properties.

Properties

CAS No.

77470-68-9

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

3-(4-bromophenyl)-3-pyridin-3-ylprop-2-enal

InChI

InChI=1S/C14H10BrNO/c15-13-5-3-11(4-6-13)14(7-9-17)12-2-1-8-16-10-12/h1-10H

InChI Key

HXABQCPSHKSHSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=CC=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.